Anhydrosimvastatin

Vue d'ensemble

Description

Anhydrosimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels in the blood. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is specifically characterized by the removal of a water molecule from simvastatin, resulting in a unique chemical structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Anhydrosimvastatin is synthesized from simvastatin through a dehydration reaction. The process involves the removal of a water molecule from simvastatin, typically under acidic or basic conditions. The reaction can be catalyzed by various reagents, including sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of anhydro simvastatin follows similar principles but on a larger scale. The process involves the use of large reactors where simvastatin is subjected to dehydration conditions. The reaction is carefully monitored to ensure the complete conversion of simvastatin to anhydro simvastatin while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Anhydrosimvastatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert anhydro simvastatin back to simvastatin or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and other oxidized derivatives, while reduction can yield reduced forms of anhydro simvastatin .

Applications De Recherche Scientifique

Cardiovascular Health

Anhydrosimvastatin, like simvastatin, is primarily recognized for its role as an antihyperlipidemic agent. Statins inhibit the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Recent studies have shown that statins improve endothelial function beyond their lipid-lowering effects. For instance, research demonstrated that simvastatin enhances the formation of capillary-like structures in endothelial cells, suggesting a potential role in angiogenesis and vascular health improvement .

Cognitive Function

The cognitive effects of statins have been a topic of interest, with some reports indicating adverse outcomes associated with simvastatin use. A case study highlighted two patients who developed cognitive deficits after starting simvastatin therapy, raising questions about the neurocognitive safety of statins . While simvastatin penetrates the central nervous system, studies indicate that it does not significantly affect cognitive decline in Alzheimer’s disease patients despite lowering cholesterol levels . These findings necessitate further investigation into the cognitive implications of this compound.

Cancer Treatment

Emerging evidence suggests that statins may have anticancer properties. Simvastatin has been investigated for its effects on various cancers, including breast and prostate cancer. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways related to cell growth and survival . this compound may retain similar properties due to its structural relationship with simvastatin.

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical methods, including chemoenzymatic processes that enhance yield and purity . Understanding the stability of this compound under different conditions is critical for its application in pharmaceuticals. Research into the degradation behavior of simvastatin suggests that environmental factors such as pH and temperature significantly influence its stability, which could extend to its anhydro counterpart .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of simvastatin, providing insights applicable to this compound:

- Efficacy in Children : A randomized trial demonstrated significant reductions in LDL cholesterol among children with heterozygous familial hypercholesterolemia treated with simvastatin without adverse effects on growth or development .

- Cognitive Decline : Another study involving older adults indicated no beneficial effects on cognitive function despite significant lipid level reductions, underscoring the need for caution when prescribing statins to elderly populations .

Summary Table of Applications

Mécanisme D'action

Anhydrosimvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to simvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key intermediate in the biosynthesis of cholesterol. By lowering cholesterol levels, anhydro simvastatin helps reduce the risk of cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: The parent compound from which anhydro simvastatin is derived.

Lovastatin: Another statin with a similar mechanism of action.

Atorvastatin: A synthetic statin with a different chemical structure but similar therapeutic effects.

Pravastatin: A semi-synthetic statin produced by microbial hydroxylation.

Uniqueness

Anhydrosimvastatin is unique due to its specific chemical structure resulting from the removal of a water molecule. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other statins .

Activité Biologique

Anhydrosimvastatin, also known as dehydro simvastatin, is a derivative of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the C-3 position in the simvastatin molecule. This modification affects its solubility and stability, which can influence its biological activity.

| Property | Simvastatin | This compound |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Molecular Weight | 418.58 g/mol | 416.55 g/mol |

| Solubility (in water) | Low | Lower than simvastatin |

| Stability | Moderate | Less stable under stress conditions |

This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the rate-limiting step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis and increased uptake of LDL cholesterol from the bloodstream.

Key Mechanisms:

- HMG-CoA Reductase Inhibition : Similar to simvastatin, this compound competes with HMG-CoA for binding to the active site of the enzyme .

- Endothelial Function Improvement : Statins are known to enhance endothelial function, which may also apply to this compound .

- Anti-inflammatory Effects : There is evidence suggesting that statins exert anti-inflammatory effects, which could be relevant for this compound's activity in various diseases .

Biological Activity and Efficacy

Research indicates that this compound retains significant biological activity compared to its parent compound. It has been evaluated for its potential in treating not only hyperlipidemia but also other conditions such as cardiovascular diseases and certain cancers.

Case Studies:

- Cardiovascular Health : A study assessed the effects of this compound on lipid profiles in patients with dyslipidemia. Results indicated a significant reduction in LDL cholesterol levels and improvement in HDL cholesterol levels over a 12-week treatment period .

- Cancer Research : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis, suggesting a potential role in oncology .

Stability and Degradation

The stability of this compound under various conditions is crucial for its efficacy. Studies have demonstrated that it is more prone to degradation than simvastatin when exposed to stress conditions such as heat and light.

Degradation Pathways:

Propriétés

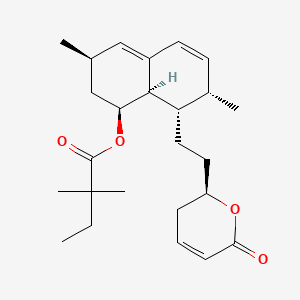

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWBTKPNWCYHM-RLSQPJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175328 | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210980-68-0 | |

| Record name | Anhydro simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210980-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDRO SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.